molecular formula C18H16Cl2F2N4OS B1139415 N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide CAS No. 1047634-63-8

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

Cat. No. B1139415
M. Wt: 445.31
InChI Key:
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Description

Synthesis Analysis

The synthesis of related thiophene carboxamide derivatives often involves the Gewald reaction, a versatile method for thiophene synthesis. For instance, compounds such as 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide were synthesized using this reaction, showcasing the method's utility in constructing thiophene cores with various substitutions (Arora, Saravanan, Mohan, & Bhattacharjee, 2013); (Bhattacharjee, Saravanan, & Mohan, 2011).

Molecular Structure Analysis

Structural analyses, such as X-ray crystallography, provide detailed insights into the molecular configuration of thiophene derivatives. For example, structural studies on 3-chloro-N-(8′-quinolyl)×benzo[b]thiophene-2-carboxamide revealed its crystalline organization and interactions, which are essential for understanding the compound's chemical behavior and potential interactions (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Chemical Reactions and Properties

The reactivity of thiophene derivatives towards forming Schiff bases or undergoing nucleophilic substitution reactions is a key aspect of their chemical properties. For instance, synthesis routes often involve reactions with aryl aldehydes or amine derivatives to yield new compounds with varied biological activities (Kumar, Anupama, & Khan, 2008).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties can significantly influence the compound's usability in pharmaceutical formulations or material science applications.

Chemical Properties Analysis

The chemical stability, reactivity, and interactions with biological targets are central to the chemical properties analysis of thiophene derivatives. Research on compounds like 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophenes provides insights into their potential as allosteric enhancers or inhibitors, underscoring the importance of chemical properties in therapeutic applications (Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Kimatrai Salvador, Preti, Tabrizi, Moorman, Vincenzi, Borea, & Varani, 2012).

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through various methods, including Gewald reaction and condensation techniques, which are fundamental for developing novel chemical entities (Arora et al., 2013).
  • Characterization of such compounds involves techniques like IR, 1H NMR, and mass spectral data, crucial for confirming the structural integrity of synthesized compounds (Spoorthy et al., 2021).

Antimicrobial Activity

  • Studies have shown that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for developing new antimicrobial agents (Babu et al., 2013).

Antinociceptive and Anti-inflammatory Properties

  • Certain derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory activities, suggesting therapeutic potential in these areas (Shipilovskikh et al., 2020).

Pharmacological Activities

  • Schiff bases and azetidinone analogues derived from this compound have shown potential antidepressant and nootropic (cognitive-enhancing) activities, indicating its relevance in CNS-related therapeutic research (Thomas et al., 2016).

Antioxidant Properties

  • Some derivatives have been identified as potent antioxidants, suggesting their use in conditions where oxidative stress is a concern (Tumosienė et al., 2019).

Innovative Synthesis Techniques

  • The compound has also been involved in the development of innovative synthesis techniques, such as solvent-free synthesis and microwave irradiation, which are important for environmentally friendly and efficient chemical processes (Thirunarayanan & Sekar, 2013).

properties

IUPAC Name

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F2N4OS/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDFWNJLFALBJP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Reactant of Route 2
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Reactant of Route 3
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Reactant of Route 6
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

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